3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt
Overview
Description
3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt is a synthetic analog of D-myo-inositol 1,4,5-trisphosphate. This compound is known for its ability to release intracellular calcium, making it a valuable tool in biochemical research. The fluorine substitution at the 3-position prevents its conversion to other inositol phosphates, thereby providing a unique mechanism of action .
Mechanism of Action
Target of Action
The primary target of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate hexasodium salt is the intracellular calcium ion concentration . The compound is equipotent to Ins (1,4,5)P3 in releasing intracellular calcium .
Mode of Action
This compound interacts with its targets by releasing intracellular calcium . The 3-position of the compound is blocked by fluorine, preventing it from being converted to Ins (1,3,4,5)P4 by the action of 3-kinases .
Biochemical Pathways
The compound affects the calcium signaling pathway . By releasing intracellular calcium, it influences various physiological processes that are regulated by calcium ions . The blocking of the 3-position by fluorine prevents the conversion to Ins (1,3,4,5)P4, thereby influencing the complex biochemical pathways in which InsP3 and InsP4 are closely interactive .
Result of Action
The primary molecular effect of this compound’s action is the release of intracellular calcium . This can have various downstream effects, depending on the specific cellular context and the roles of calcium ions in those cells.
Biochemical Analysis
Biochemical Properties
3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt is equipotent to Ins (1,4,5)P3 in releasing intracellular calcium . The 3-position is blocked by fluorine, hence it cannot be converted to Ins (1,3,4,5)P4 by the action of 3-kinases . This property makes it a useful tool for studying the complex biochemical pathways in which InsP3 and InsP4 are closely interactive .
Cellular Effects
The compound plays a significant role in the regulation of intracellular calcium levels . By releasing calcium within the cell, it influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt exerts its effects by interacting with specific biomolecules. It binds to inositol trisphosphate receptors (IP3Rs), which are calcium channels located on the endoplasmic reticulum of cells . This binding triggers the release of calcium from the ER into the cytoplasm, leading to an increase in intracellular calcium levels .
Metabolic Pathways
3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt is involved in the inositol phosphate metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt involves multiple steps. The key step is the introduction of a fluorine atom at the 3-position of the inositol ring. This is typically achieved through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The trisphosphate groups are then introduced through phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as crystallization and chromatography are commonly employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt primarily undergoes substitution reactions due to the presence of the fluorine atom. It is relatively stable and does not easily undergo oxidation or reduction under standard conditions .
Common Reagents and Conditions
These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major product formed from these reactions is the hexasodium salt of 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate. This product is characterized by its high solubility in water and its ability to release intracellular calcium .
Scientific Research Applications
3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the study of inositol phosphate metabolism and signaling pathways.
Biology: Employed in cellular studies to investigate calcium signaling and its effects on various cellular processes.
Medicine: Potential therapeutic applications in diseases related to calcium signaling dysregulation.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
D-myo-inositol 1,4,5-trisphosphate: The natural analog that can be converted to other inositol phosphates.
3-Deoxy-D-myo-inositol 1,4,5-trisphosphate: Lacks the fluorine substitution and has different biochemical properties.
2-Fluoro-D-myo-inositol 1,4,5-trisphosphate: Another fluorinated analog with substitution at a different position.
Uniqueness
3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt is unique due to its fluorine substitution at the 3-position, which prevents its conversion to other inositol phosphates. This property makes it a valuable tool for studying specific biochemical pathways without interference from other metabolites .
Properties
IUPAC Name |
hexasodium;[(1R,2R,3R,4R,5R,6S)-2-fluoro-3,5-dihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FO14P3.6Na/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12;;;;;;/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3-,4+,5+,6+;;;;;;/m1....../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNWMLQRKXRHML-WWQPYMEFSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNa6O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849561 | |
Record name | Hexasodium (1R,2S,3R,4R,5R,6R)-6-fluoro-3,5-dihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129365-68-0 | |
Record name | Hexasodium (1R,2S,3R,4R,5R,6R)-6-fluoro-3,5-dihydroxycyclohexane-1,2,4-triyl tris(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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